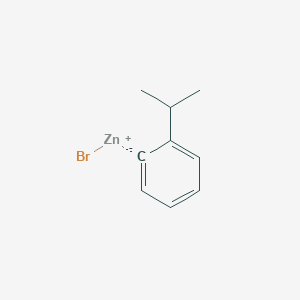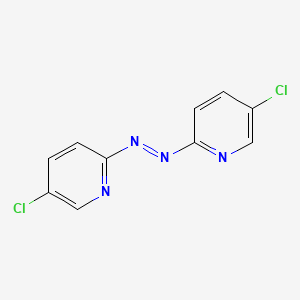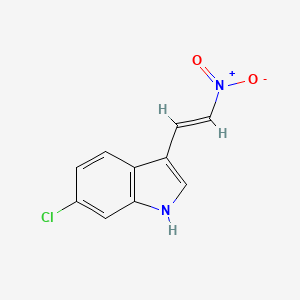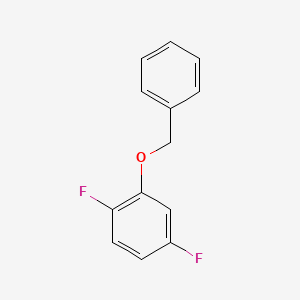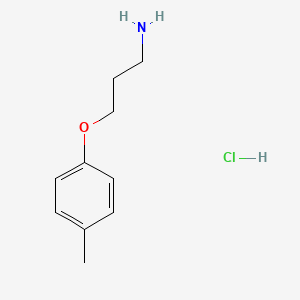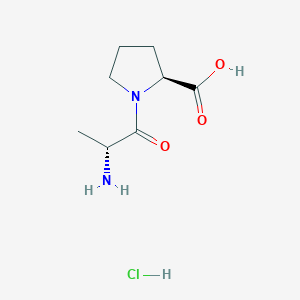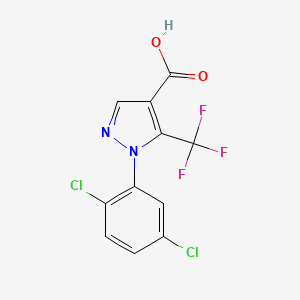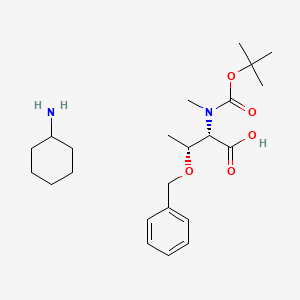
N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-O-benzyl-threonine cyclohexylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the amino acid threonine, which has been modified with a t-Butyloxycarbonyl (Boc) protecting group and a benzyl group. The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of the amino group of threonine with a Boc group, followed by the addition of a benzyl group . The Boc group can be installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Chemical Reactions Analysis
The Boc group in the compound can be selectively deprotected using various methods, such as treatment with acid . This allows for further reactions to be carried out on the free amine group .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Stability
- Research into neurokinin antagonists led to the development of novel tripeptide substance P antagonists, involving the chemical modification of N-alpha-(t-Butyloxycarbonyl) derivatives. These modifications aimed at improving stability and potency, resulting in compounds that effectively blocked substance P-induced contractions without affecting responses to other agents like histamine or acetylcholine (Hagiwara et al., 1992).
Anionic Ring-Opening Polymerization
- The synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates were explored. L-serine and L-threonine-based cyclic carbonates were synthesized and polymerized, providing insights into the polymerization behavior and the properties of the resulting polycarbonates (Sanda et al., 2001).
N-Methylamino Acids in Peptide Synthesis
- The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids, including those derived from O-benzyl-protected threonine, was studied for their application in peptide synthesis. This research demonstrated methods for the N-methylation of parent amino acid derivatives, contributing to peptide synthesis techniques (Cheung & Benoiton, 1977).
Biological Activity of Peptide Derivatives
- The synthesis of tuftsin and its analogs, including peptides containing N-terminal L-O = C Thr and L-O = C Ser residues, was investigated. This research aimed at understanding the biological activity of these peptides, particularly their role in stimulating phagocytosis (Stabinsky et al., 2009).
Wirkmechanismus
Target of Action
The compound Boc-(Me)Thr(Bzl)-OH Cha, also known as N-alpha-(t-Butyloxycarbonyl)-N-alpha-methyl-L-O-benzyl-threonine cyclohexylamine, is primarily used in the field of organic synthesis . Its primary targets are amines, specifically those involved in peptide synthesis . The compound acts as a protecting group for these amines, preventing them from reacting with other substances during the synthesis process .
Mode of Action
The Boc group in the compound acts as a protecting group for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This allows the amines to be selectively exposed and react in the desired manner during the synthesis process .
Biochemical Pathways
Instead, it plays a crucial role in the synthesis of peptides, which are key components of many biological processes . By protecting amines during synthesis, the compound ensures that the resulting peptides are correctly formed and can function as intended in their respective biochemical pathways .
Pharmacokinetics
Its role is confined to the laboratory, where it is used to control the reactions of amines during peptide synthesis .
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the correct structure . By protecting amines from unwanted reactions, the compound ensures that these amines can be incorporated into peptides in the correct manner . This is crucial for the function of these peptides in biological systems .
Action Environment
The action of Boc-(Me)Thr(Bzl)-OH Cha is influenced by several environmental factors. These include the pH of the solution, the presence of other substances that could react with the amines, and the temperature and pressure of the reaction environment . Careful control of these factors is necessary to ensure that the compound functions effectively as a protecting group .
Eigenschaften
IUPAC Name |
cyclohexanamine;(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5.C6H13N/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4;7-6-4-2-1-3-5-6/h6-10,12,14H,11H2,1-5H3,(H,19,20);6H,1-5,7H2/t12-,14+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYTHDISPZXCH-OJMBIDBESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1.C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(Me)Thr(Bzl)-OH Cha | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)
